molecular formula C5H6O3 B126334 Glutaric anhydride CAS No. 108-55-4

Glutaric anhydride

Cat. No.: B126334
CAS No.: 108-55-4
M. Wt: 114.1 g/mol
InChI Key: VANNPISTIUFMLH-UHFFFAOYSA-N
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Description

Glutaric anhydride is a cyclic anhydride derived from glutaric acid. It features a five-membered ring structure with two carbonyl groups, making it a versatile compound in organic synthesis. This compound is widely used in the production of various polymers, resins, and pharmaceuticals due to its reactivity as an electrophile .

Mechanism of Action

Target of Action

Glutaric anhydride primarily targets enzymes such as Aspartate aminotransferase, Branched-chain-amino-acid aminotransferase, and Glutamate decarboxylase alpha in Escherichia coli . These enzymes play crucial roles in various biochemical processes, including amino acid metabolism.

Mode of Action

this compound interacts with its targets through a process known as nucleophilic acyl substitution . During this reaction, the leaving group is removed from the anhydride, and the neutral nucleophile loses a hydrogen . This interaction results in the formation of a new acyl compound .

Biochemical Pathways

this compound affects several biochemical pathways. It is produced in the body during the metabolism of various amino acids, such as lysine and tryptophan . Four distinct pathways have been used for the bioproduction of glutaric acid: the α-ketoglutarate reduction method, the α-ketoglutarate carbon chain extension and decarboxylation process, the reverse adipate degradation pathway, and the l-lysine catabolism pathway .

Pharmacokinetics

It is known that this compound readily hydrolyzes to form glutaric acid .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . Moreover, this compound enhances the properties of copolymers, particularly in terms of shape memory and self-healing capabilities .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of water can trigger the hydrolysis of this compound to glutaric acid . Additionally, the rate of hydrolysis and hence of pH change can be used to control the rate of gel formation .

Biochemical Analysis

Biochemical Properties

Glutaric anhydride plays a significant role in biochemical reactions. It has been used in the modification of cellulose surfaces, introducing carboxylate functional groups that can increase the hydrophilicity of cellulose fibers and water dispersibility . It also enhances the properties of copolymers, particularly in terms of shape memory and self-healing capabilities .

Cellular Effects

In the context of cellular effects, this compound has been shown to influence the performance of lithium-ion cells. It forms a homogeneous fluorophosphates-containing interphase, lowering the formation of LiF, a highly resistive species . This suggests that this compound can influence cell function by modifying the cell’s electrochemical properties.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with other molecules to form new compounds. For instance, it has been used in the esterification of bagasse, a byproduct of sugarcane, where it reacts with the hydroxyl groups in bagasse to introduce glutaryl groups . This indicates that this compound can interact with biomolecules, leading to changes in their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on lithium-ion cells. The addition of this compound to the electrolyte of these cells resulted in superior cycling performance compared to the baseline electrolyte . This suggests that this compound can have long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been used in the α-ketoglutarate reduction method, the α-ketoglutarate carbon chain extension and decarboxylation process, and the l-lysine catabolism pathway for the bioproduction of glutaric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaric anhydride is typically synthesized by the dehydration of glutaric acid. This process involves heating glutaric acid to remove water, resulting in the formation of the cyclic anhydride . The reaction can be represented as follows:

C5H8O4C5H6O3+H2O\text{C}_5\text{H}_8\text{O}_4 \rightarrow \text{C}_5\text{H}_6\text{O}_3 + \text{H}_2\text{O} C5​H8​O4​→C5​H6​O3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration methods but on a larger scale. The process often involves the use of catalysts to enhance the reaction rate and yield. The anhydride is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Causes hydrolysis to glutaric acid.

    Hydride Reagents: Used for reduction reactions.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Glutaric Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness: Glutaric anhydride’s five-membered ring structure provides a balance between reactivity and stability, making it particularly useful in polymer chemistry and drug design. Its ability to form stable intermediates and enhance molecular interactions sets it apart from other anhydrides .

Properties

IUPAC Name

oxane-2,6-dione
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InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
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InChI Key

VANNPISTIUFMLH-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC(=O)C1
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Molecular Formula

C5H6O3
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DSSTOX Substance ID

DTXSID5044362
Record name Glutaric anhydride
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Molecular Weight

114.10 g/mol
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Physical Description

Off-white flakes or crystals; [Alfa Aesar MSDS]
Record name Glutaric anhydride
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CAS No.

108-55-4
Record name Glutaric anhydride
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Record name Glutaric anhydride
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Record name GLUTARIC ANHYDRIDE
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-
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Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
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[Compound]
Name
Co(AA)2
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5 mL
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Yield
28%
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Glutaric anhydride has the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol.

A: this compound has been characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR) spectroscopy [, , , , , ], carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, , , , ], and proton magnetic resonance (1H NMR) spectroscopy [, , , , , ]. These techniques provide information about the functional groups, structure, and dynamics of the molecule. For example, FT-IR spectroscopy confirms the presence of characteristic carbonyl (-C=O) stretching vibrations, while NMR spectroscopy reveals details about the arrangement of carbon and hydrogen atoms within the molecule.

A: this compound is known to react with various functional groups, primarily alcohols and amines. This reactivity forms the basis for its applications in modifying natural fibers [, ], synthesizing polyesters [, , ], and creating crosslinked polymer networks [, ]. For instance, it reacts with hydroxyl groups in cellulose, hemicellulose, and lignin present in bagasse, enhancing its surface adhesion properties for potential biomedical applications [].

A: this compound serves as a versatile building block in organic synthesis, particularly in the formation of five-membered rings like lactones and lactams [, , ]. Its reactivity with nucleophiles, such as Grignard reagents, enables the synthesis of various derivatives, as exemplified by the preparation of 5-decanolide []. Moreover, its use in the Castagnoli-Cushman reaction allows the efficient synthesis of γ- and δ-lactams under mild conditions [, ].

A: The cyclic anhydride structure of this compound imbues it with unique reactivity compared to its linear dicarboxylic acid counterpart. This structure allows for ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The presence of two carbonyl groups provides opportunities for regioselective reactions, as demonstrated in the nickel-catalyzed alkylation of unsymmetrical succinic anhydrides [].

A: Computational studies, particularly density functional theory (DFT) calculations, have provided valuable insights into the conformational preferences, reactivity, and reaction mechanisms involving this compound derivatives [, , , ]. For example, DFT calculations have been employed to rationalize the enantioselectivity observed in the alcoholytic desymmetrization of meso-glutaric anhydrides catalyzed by Cinchona-based sulfonamide catalysts [].

A: Introducing substituents on the this compound ring can significantly influence its reactivity and downstream applications. For instance, incorporating bulky substituents at the 3-position of this compound leads to high diastereoselectivity in the synthesis of γ- and δ-lactams []. Additionally, the presence of electron-withdrawing groups can modulate the reactivity of the anhydride ring, affecting its ring-opening reactions with nucleophiles [].

A: While this compound is inherently sensitive to moisture, its stability can be enhanced by using appropriate storage conditions, such as storing it under anhydrous conditions and in a moisture-free environment. Furthermore, specific formulations can be developed to improve its stability during processing or application. For instance, using non-polar solvents like hexane or toluene during its synthesis can minimize hydrolysis and enhance its shelf life [].

A: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:- Titration: Return-titramatic analysis is a quick and precise method for determining this compound content []. - Chromatographic techniques: High-performance liquid chromatography (HPLC) helps analyze this compound and identify impurities or degradation products [].- Spectroscopic techniques: FT-IR, 1H NMR, and 13C NMR are crucial in characterizing the structure and purity of synthesized compounds [, , , , , , , , , , ]. - Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) help determine the molecular weight and analyze oligomers and polymers formed using this compound [, ].- Thermal analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of this compound-based polymers and composites [, ].

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